Dexamethasone 21-méthanesulfonate

Vue d'ensemble

Description

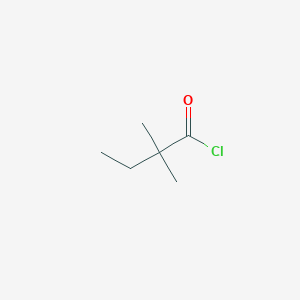

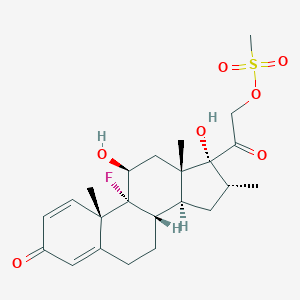

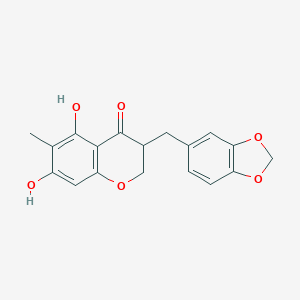

Dexamethasone 21-methanesulfonate, also known as Dexamethasone 21-methanesulfonate, is a useful research compound. Its molecular formula is C23H31FO7S and its molecular weight is 470.6 g/mol. The purity is usually 95%.

The exact mass of the compound Dexamethasone 21-methanesulfonate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Specialty Uses of Chemicals - Laboratory Chemicals - Indicators and Reagents - Affinity Labels - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dexamethasone 21-methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dexamethasone 21-methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent anti-inflammatoire et immunosuppresseur

La dexaméthasone (DEX) est un médicament anti-inflammatoire et immunosuppresseur bien connu . C'est le glucocorticoïde (GC) le plus prescrit et il possède un large spectre d'activité pharmacologique . Cependant, les médicaments stéroïdiens comme le DEX peuvent avoir des effets secondaires graves sur les organes non cibles .

Agent ostéoinductif dans le remodelage osseux

Le DEX est largement appliqué comme agent ostéoinductif dans le remodelage osseux . L'efficacité du DEX dépend fortement du dosage et de la durée de l'application . Par conséquent, l'optimisation de la libération du DEX avec la concentration appropriée est cruciale pour l'ingénierie tissulaire osseuse .

Systèmes d'administration de médicaments

Une stratégie pour réduire ces effets secondaires est de développer des systèmes ciblés à libération contrôlée par conjugaison à des supports polymériques . Cela comprend l'incorporation du DEX dans des systèmes d'administration de médicaments tels que les nanoparticules, les microparticules et les échafaudages .

Amélioration de la formation osseuse

Les technologies d'administration de médicaments incorporant le DEX, telles que les micro- et nanoparticules et les échafaudages, sont très prometteuses pour le traitement des défauts osseux

Mécanisme D'action

Target of Action

Dexamethasone 21-methanesulfonate (Dexamethasone 21-mesylate) is a derivative of Dexamethasone , a glucocorticoid used as an anti-inflammatory agent . The primary targets of Dexamethasone are glucocorticoid receptors, which are found in almost all cells in the body . These receptors play a crucial role in regulating a wide array of physiological processes, including immune response and inflammation .

Mode of Action

Dexamethasone 21-methanesulfonate interacts with its targets, the glucocorticoid receptors, in both genomic and non-genomic ways . Upon binding, it triggers changes in gene expression that lead to multiple downstream effects over hours to days . This interaction results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The action of Dexamethasone 21-methanesulfonate affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, genes involved in cytokine storm, and Ca2+ signaling . In addition, it has been found to influence mitochondrial dynamics, causing an upregulation of mitochondrial fusion proteins expression .

Pharmacokinetics

Dexamethasone is well-absorbed and widely distributed in the body . It is metabolized in the liver and excreted in the urine . These properties likely contribute to its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of Dexamethasone 21-methanesulfonate’s action are significant. It reduces inflammation by suppressing neutrophil migration and decreasing the production of inflammatory mediators . It also causes changes in mitochondrial dynamics, leading to an increase in mitochondrial fusion . This could potentially lead to cell death, as seen in some studies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dexamethasone 21-methanesulfonate. For instance, the presence of other medications, the patient’s health status, and genetic factors can affect how the drug is metabolized and its overall effectiveness . Additionally, the drug’s stability could be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

Dexamethasone 21-methanesulfonate interacts with various enzymes, proteins, and other biomolecules. It is known to decrease the expression of genes associated with T cell activation, including TNFSFR4 and IL21R . This suggests that Dexamethasone 21-methanesulfonate plays a significant role in biochemical reactions, particularly those involving immune response .

Cellular Effects

Dexamethasone 21-methanesulfonate has been shown to have distinct effects on both systemic and pulmonary immune cell compartments . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with decreased expression of several immune pathways, including major histocompatibility complex-II signaling .

Molecular Mechanism

The molecular mechanism of Dexamethasone 21-methanesulfonate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms covalent linkages with glucocorticoid receptors in both cell extracts and whole cells . This steroid derivative also acts as a long-term irreversible anti-glucocorticoid in HTC cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Dexamethasone 21-methanesulfonate has shown changes in its effects over time. Studies have indicated that Dexamethasone treatment significantly affected the temporal progression of fibrinogen and CRP in survivors .

Dosage Effects in Animal Models

In animal models, the effects of Dexamethasone 21-methanesulfonate vary with different dosages . While single high doses are generally well tolerated, they may induce severe side-effects in long-term use and when esters possessing a long duration of action are administered .

Metabolic Pathways

Dexamethasone 21-methanesulfonate is involved in several metabolic pathways. Studies have shown that it is associated with metabolic pathways such as tricarboxylic acid cycle and several mitochondria-associated pathways .

Transport and Distribution

Dexamethasone 21-methanesulfonate is transported and distributed within cells and tissues. It forms covalent linkages with glucocorticoid receptors in both cell extracts and whole cells , suggesting its wide distribution within the cell.

Subcellular Localization

The subcellular localization of Dexamethasone 21-methanesulfonate is primarily at the glucocorticoid receptors located in the cytosol of the cells . This localization can influence its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

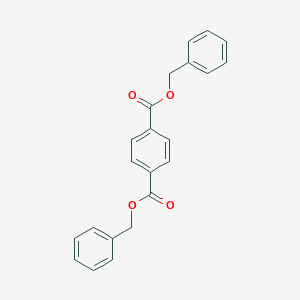

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FO7S/c1-13-9-17-16-6-5-14-10-15(25)7-8-20(14,2)22(16,24)18(26)11-21(17,3)23(13,28)19(27)12-31-32(4,29)30/h7-8,10,13,16-18,26,28H,5-6,9,11-12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNWRUJPJUBMHC-HOGMHMTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COS(=O)(=O)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945322 | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2265-22-7 | |

| Record name | Dexamethasone 21-mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone 21-methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002265227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXAMETHASONE 21-METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9S11FMA79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dex-Mes interact with the glucocorticoid receptor (GR)?

A1: Dex-Mes binds covalently to the GR via a sulfhydryl group, specifically at cysteine-644 within the steroid-binding domain. [, ] This covalent binding distinguishes it from dexamethasone (Dex), which binds non-covalently. []

Q2: What are the downstream consequences of Dex-Mes binding to the GR?

A2: While Dex-Mes binding activates the GR, the resulting complex displays predominantly antagonistic effects. [, ] This means it can bind to DNA but often fails to effectively induce gene transcription, acting as an antiglucocorticoid. [, , ]

Q3: Does Dex-Mes affect the GR's ability to bind DNA?

A3: Studies show that while Dex-Mes binding allows for DNA binding, the affinity of the covalent GR-Dex-Mes complex for DNA is lower compared to the non-covalent GR-Dex complex. [] This difference in binding affinity may contribute to the distinct biological activities of these complexes.

Q4: Does the GR-Dex-Mes complex interact with glucocorticoid response elements (GREs)?

A4: Although the GR-Dex-Mes complex can bind to purified DNA containing GREs, it fails to interact productively with these elements within the context of chromatin in vivo. [] This suggests that the antagonistic activity of Dex-Mes stems from its inability to properly engage with the transcriptional machinery at the target gene locus.

Q5: Does the covalent binding of Dex-Mes affect GR subcellular localization?

A5: Interestingly, electron microscope radioautography studies using tritiated Dex-Mes ([3H]DM) revealed labeling in various subcellular compartments of Leydig cells, including the cytosol, nucleus, smooth endoplasmic reticulum, and mitochondria. [] This finding suggests a wider distribution of potential Dex-Mes binding sites beyond the classical nuclear targets of GR.

Q6: What is the molecular formula and weight of Dex-Mes?

A6: Dex-Mes has the molecular formula C26H33FO6S and a molecular weight of 496.6 g/mol. [, ]

Q7: Is there information available regarding material compatibility, stability under various conditions, catalytic properties, or computational chemistry data for Dex-Mes?

A7: The provided research articles primarily focus on the interaction of Dex-Mes with the GR and its subsequent biological effects. There is limited information available on these specific aspects within these studies.

Q8: How does the structure of Dex-Mes contribute to its antiglucocorticoid activity?

A8: The key structural feature of Dex-Mes contributing to its unique activity is the mesylate group at the C-21 position. This group allows for covalent interaction with the GR, leading to the formation of a complex with distinct properties compared to the complex formed with Dex. [, , ]

Q9: Are there specific amino acid residues in the GR crucial for Dex-Mes binding and activity?

A9: Cysteine-644 has been identified as the primary site for covalent modification by Dex-Mes. [, , ] Mutations affecting this residue or surrounding regions may impact Dex-Mes binding affinity and its ability to exert antagonistic effects. [, ]

Q10: Is there information available on the stability and formulation of Dex-Mes, SHE regulations, or its pharmacokinetic and pharmacodynamic properties?

A10: While the provided research articles focus heavily on the biochemical interactions and cellular effects of Dex-Mes, they provide limited information on stability, formulation, SHE regulations, or detailed PK/PD profiles.

Q11: What in vitro and in vivo models have been used to study Dex-Mes?

A11: Researchers have utilized a range of model systems, including:

- Cultured cell lines: Mouse lymphoma cells (WEHI-7, S49), rat hepatoma cells (HTC, Fu5-5), human leukemic cells (CEM-C7), and mouse pituitary tumor cells (AtT-20). [, , , , , , , , , , , , , , , , ]

- Intact tissues: Rat liver and thymus. [, , , , ]

Q12: Are there specific drug delivery systems or diagnostic applications being explored for Dex-Mes?

A12: The primary focus of the provided research is on understanding the fundamental mechanisms of Dex-Mes action. As such, these articles do not delve into targeted drug delivery or diagnostic applications.

Q13: Is there information available regarding the environmental impact, dissolution and solubility properties, or analytical method validation for Dex-Mes?

A13: The provided research primarily focuses on the biochemical and cellular effects of Dex-Mes. Consequently, these articles do not discuss environmental impact, dissolution/solubility, or analytical method validation.

Q14: Is there information available on the quality control, immunogenicity, drug transporter interactions, or biocompatibility of Dex-Mes?

A14: The research primarily focuses on Dex-Mes as a tool to study GR biology. Therefore, these aspects are not extensively discussed in the provided articles.

Q15: Are there alternative compounds to Dex-Mes for studying GR biology?

A16: Yes, other affinity labels and glucocorticoid antagonists exist. One example is [3H]triamcinolone acetonide ([3H]TA), which has been utilized in conjunction with anti-human GR antibodies to identify GRs in human lymphoid cells. [] Each tool offers unique advantages and limitations for studying specific aspects of GR function.

Q16: What is the historical context of Dex-Mes in GR research?

A17: Dex-Mes emerged as a valuable tool in the early 1980s, allowing researchers to covalently label and study the GR. [, ] Its use has significantly advanced our understanding of GR structure, function, and the molecular basis of glucocorticoid and antiglucocorticoid activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)